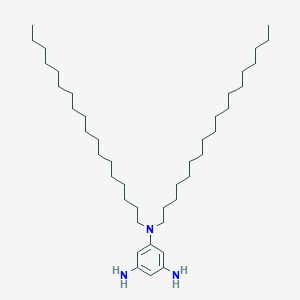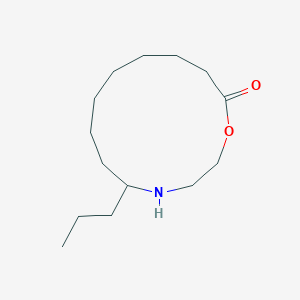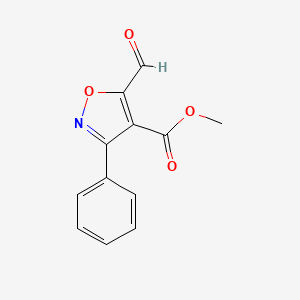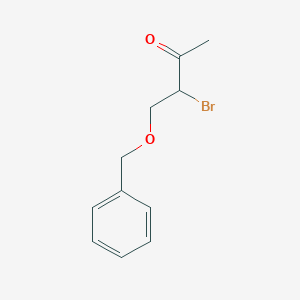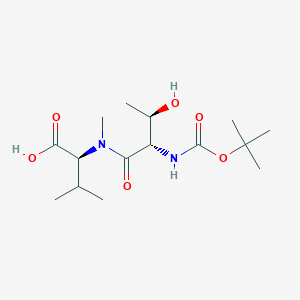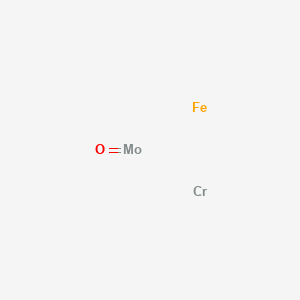
chromium;iron;oxomolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;iron;oxomolybdenum is a complex compound that combines the properties of chromium, iron, and oxomolybdenum. Each of these elements contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications. Chromium is known for its high corrosion resistance and hardness, iron is a fundamental component in many alloys, and oxomolybdenum is recognized for its catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium;iron;oxomolybdenum typically involves high-temperature methods. One common approach is the direct reaction of molybdenum or molybdenum oxide with elemental carbon in an atmosphere of hydrogen, in a vacuum, or in the presence of hydrocarbon gases at temperatures ranging from 1200°C to 2000°C . This method ensures the formation of a stable compound with the desired properties.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electric furnaces. The process includes the smelting of chromium, iron, and molybdenum ores, followed by the reduction of these metals in the presence of carbon. This method allows for the large-scale production of the compound, which is essential for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium;iron;oxomolybdenum undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium, iron, and oxomolybdenum, each of which has distinct chemical behaviors.
Common Reagents and Conditions
Oxidation Reactions: These reactions often involve the use of oxygen or other oxidizing agents.
Reduction Reactions: Reducing agents such as hydrogen or carbon monoxide are commonly used to reduce oxomolybdenum compounds.
Substitution Reactions: Ligand exchange reactions involving chloride or sulfate ions are typical for chromium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of chromium can lead to the formation of chromium(VI) compounds, while reduction of oxomolybdenum can produce molybdenum carbide .
Applications De Recherche Scientifique
Chromium;iron;oxomolybdenum has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which chromium;iron;oxomolybdenum exerts its effects involves several molecular targets and pathways:
Chromium: Enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways.
Iron: Plays a crucial role in oxygen transport and electron transfer reactions.
Oxomolybdenum: Acts as a catalyst in redox reactions, facilitating the activation of various bonds and the reduction of functional groups.
Comparaison Avec Des Composés Similaires
Chromium;iron;oxomolybdenum can be compared with other similar compounds, such as:
Chromium Carbide: Known for its hardness and resistance to wear.
Iron Molybdate: Used as a catalyst in the production of formaldehyde.
Molybdenum Carbide: Recognized for its catalytic properties in hydrogen production.
The uniqueness of this compound lies in its combination of properties from chromium, iron, and oxomolybdenum, making it versatile and valuable in various applications.
Propriétés
Numéro CAS |
148595-73-7 |
|---|---|
Formule moléculaire |
CrFeMoO |
Poids moléculaire |
219.79 g/mol |
Nom IUPAC |
chromium;iron;oxomolybdenum |
InChI |
InChI=1S/Cr.Fe.Mo.O |
Clé InChI |
BFWUKHWBSHMLGA-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo].[Cr].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


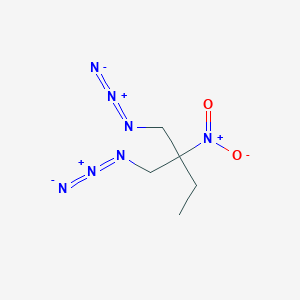
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
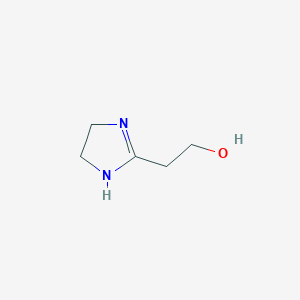
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
